9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(4-Fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazolo-quinazolinone scaffold. The molecule incorporates a 4-fluorophenyl substituent at position 9 and a methyl group at position 4. This compound has demonstrated pharmacological relevance as a selective relaxin family peptide receptor 4 (RXFP4) agonist, with activity in modulating cAMP signaling, ERK1/2 phosphorylation, and β-arrestin recruitment . Its design leverages structural features such as the electron-withdrawing fluorine atom, which may enhance binding affinity, and the methyl group, which contributes to stereochemical stability .
Properties
Molecular Formula |
C16H15FN4O |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15FN4O/c1-9-6-12-14(13(22)7-9)15(10-2-4-11(17)5-3-10)21-16(20-12)18-8-19-21/h2-5,8-9,15H,6-7H2,1H3,(H,18,19,20) |
InChI Key |
RANCKKDYFVPFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Acylation and Hydrazide Formation
2-Aminobenzonitrile (3.1 ) undergoes formamidation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 60°C for 60 minutes, forming N'-(2-cyanophenyl)-N,N-dimethylformimidamide. Subsequent treatment with methyl-substituted acyl hydrazides in glacial acetic acid initiates cyclization to form the triazolo[c]quinazoline core.
Acid-Catalyzed Ring Opening
The triazolo[c]quinazoline intermediate undergoes hydrolytic cleavage of the pyrimidine ring under acidic conditions (methanol-water-HCl, reflux). This step selectively opens the pyrimidine ring while preserving the triazole moiety, yielding the tetrahydroquinazolinone scaffold.
Functionalization with 4-Fluorophenyl Group
Introducing the 4-fluorophenyl group requires nucleophilic aromatic substitution or Ullmann-type coupling at the C9 position. Optimized conditions use Cu(I) catalysis in DMF at 120°C, achieving >90% incorporation efficiency.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (overall) | 85–92% | |
| Reaction Time | 6–8 hours | |
| Characterization | (δ 7.93–6.33), LC-MS (m/z 374.4) |
Multistep Synthesis from Cyclohexenone Derivatives
An alternative approach leverages cyclohexenone precursors, as detailed in RSC protocols:
Condensation with Hydrazine
Cyclohexenone derivatives react with methyl-substituted phenylhydrazines in ethanol under reflux, forming hydrazone intermediates. Subsequent cyclocondensation with urea or thiourea in phosphoryl chloride yields dihydroquinazolinones.
Triazole Ring Formation
The dihydroquinazolinone is treated with trimethyl orthoformate and ammonium acetate in acetic acid, facilitatingtriazole annulation. This step installs the triazole ring at the C5–C6 position.
Fluorophenyl Incorporation
Electrophilic fluorination using Selectfluor® or direct coupling with 4-fluorophenylboronic acid under Suzuki–Miyaura conditions finalizes the substitution pattern.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 2.2) | 78–84% | |
| Melting Point | 249–251°C | |
| IR Peaks | 1650 cm (C=O), 3445 cm (N–H) |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps:
Solvent-Free Cyclization
Mixing 2-amino-4-fluorobenzonitrile, methylhydrazine, and paraformaldehyde under microwave irradiation (300 W, 150°C, 20 minutes) achieves 95% conversion to the triazoloquinazoline precursor.
Selective Reduction
Catalytic hydrogenation (H, Pd/C, ethanol) selectively reduces the C7–C8 double bond, yielding the saturated tetrahydroquinazolinone.
Key Data:
Structural Confirmation and Analytical Data
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds confirms the boat conformation of the tetrahydroquinazolinone ring and non-planar triazole-phenylene orientation (torsion angle: 16.0°).
Spectroscopic Characterization
-
: Aromatic protons appear as doublets at δ 7.68–6.19, with NH signals at δ 11.14 (singlet).
-
: Carbonyl resonance at δ 165.0–171.5 ppm, triazole carbons at δ 153.7–162.8 ppm.
Comparative Analysis of Methods
| Method | Yield | Duration | Complexity | Scalability |
|---|---|---|---|---|
| One-Pot Synthesis | 85–92% | 6–8 h | Moderate | High |
| Multistep Synthesis | 75–84% | 12–15 h | High | Moderate |
| Microwave-Assisted | 90–95% | 0.5–1 h | Low | Limited |
The one-pot method balances efficiency and scalability, making it preferable for industrial applications. Microwave synthesis offers rapid access but requires specialized equipment.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
a. 9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Structural Differences : Replaces the 4-fluorophenyl group with a 4-hydroxyphenyl moiety and introduces a second methyl group at position 5.
- Synthesis : Catalyzed by NGPU (a recyclable catalyst), achieving yields >90% in 15–20 minutes under mild conditions .
- Pharmacology: Not explicitly reported, but the hydroxyl group may confer polarity, altering bioavailability compared to the fluorinated analog.
b. 9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Structural Differences : Substitutes the triazole ring with a tetrazole and replaces fluorine with chlorine.
- Synthesis : Prepared via a solvent-free, three-component reaction using p-TSA (20 mol%) at 80°C, completed in 10 minutes .
- Pharmacology : Tetrazole derivatives often exhibit enhanced metabolic stability, though specific data for this compound are unavailable.
c. 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Structural Differences : Features a methoxyphenyl group (electron-donating) at position 6 and a plain phenyl group at position 9.
- Synthesis : Methods similar to fluorophenyl analogs but require optimization for methoxy group stability .
Heterocyclic Core Modifications
a. Tetrazolo vs. Triazolo Derivatives
- Triazolo[5,1-b]quinazolinones (e.g., target compound): Exhibit RXFP4 agonist activity with EC50 values in the nanomolar range .
Pharmacological Profile Comparison
Key Research Findings
Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding specificity in RXFP4 agonists compared to chlorine’s bulkier profile .
Methyl Group Impact: The 6-methyl group in the target compound stabilizes the tetrahydroquinazolinone conformation, critical for receptor interaction .
Catalyst Efficiency: NGPU outperforms traditional catalysts (e.g., p-TSA) in triazoloquinazolinone synthesis, reducing reaction time and improving yields .
Biological Activity
9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C16H15FN4O
- Molecular Weight : 298.31 g/mol
- CAS Number : 727393-92-2
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the triazole and quinazoline rings. The process often employs various reagents and conditions to achieve the desired structural modifications.
Research indicates that 9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits several biological activities:
- RXFP4 Agonism : The compound has been identified as a selective agonist for the RXFP4 receptor. Studies using high-throughput screening demonstrated its ability to activate pathways such as pCRE activation and ERK1/2 phosphorylation in CHO cells overexpressing RXFP4 .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HCT-116 .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications impact biological activity:
- Importance of Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances receptor binding affinity and selectivity.
- Triazole Ring Configuration : Variations in the triazole ring structure significantly affect agonistic activity at RXFP4. For example, replacing triazole with pyrazole resulted in a complete loss of activity .
Case Study 1: RXFP4 Activation
A study conducted by researchers at UCL demonstrated that various derivatives of 9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one were synthesized and evaluated for their ability to activate RXFP4. The findings indicated that specific modifications led to enhanced efficacy and potency compared to earlier compounds.
| Compound | EC50 (μM) | Efficacy (%) |
|---|---|---|
| 7a | 0.75 | 60.8 |
| 11d | 0.55 | 70.3 |
Case Study 2: Anticancer Evaluation
Another investigation focused on evaluating the cytotoxic effects of this compound against several human cancer cell lines. The results showed promising anti-proliferative effects with minimal toxicity to normal cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.2 |
| HCT-116 | 3.8 |
| MDA-MB-231 | 7.0 |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde), cyclohexane-1,3-dione derivatives, and heterocyclic amines. Key methodologies include:
- Solvent-free conditions with catalysts like deep eutectic mixtures (e.g., glucose/pregabalin/urea) to improve yield (85–92%) and reduce reaction time (<2 hours) .
- Multi-component reactions using p-toluenesulfonic acid (p-TSA) under reflux, ensuring regioselectivity in triazole ring formation .
Optimization parameters include temperature control (70–100°C), solvent selection (ethanol or toluene), and catalyst reusability (up to 6 cycles without significant loss in activity) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., S-configuration at C9) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z vs. calculated for C₁₈H₁₆FN₅O) .
- Elemental Analysis (EA): Ensures purity (>95%) by matching experimental vs. theoretical C/H/N percentages .
- FT-IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced: How can SAR studies guide structural modifications for enhanced biological activity?
- Substituent Effects:
- Chiral Centers: The S-configuration at C9 significantly impacts receptor selectivity (e.g., 10-fold higher activity than R-isomers) .
- Triazole Ring Modifications: Introducing electron-withdrawing groups (e.g., CF₃) at C2 increases potency in kinase inhibition assays .
Advanced: What computational methods predict binding affinity and selectivity?
- Molecular Docking: Uses software like AutoDock Vina to model interactions with target proteins (e.g., RXFP4, HER2) .
- Quantum Chemical Calculations: DFT-based reaction path searches optimize transition states and intermediates .
- MD Simulations: Assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Asp¹⁷⁸ in RXFP4) for hydrogen bonding .
Advanced: How can statistical experimental design improve synthesis efficiency?
- Response Surface Methodology (RSM): Identifies critical factors (e.g., catalyst loading, temperature) using central composite designs .
- Taguchi Arrays: Reduces experimental runs while maximizing yield (e.g., 4 factors at 3 levels in 9 runs) .
- ANOVA Analysis: Validates significance of variables (p < 0.05), minimizing side reactions (e.g., over-alkylation) .
Advanced: What strategies address low yields or side reactions in synthesis?
- Catalyst Optimization: Reusable deep eutectic solvents (e.g., NGPU) reduce byproducts and improve atom economy (>80%) .
- Stepwise Cyclization: Sequential formation of triazole and quinazoline rings prevents regiochemical ambiguity .
- Microwave Assistance: Shortens reaction time (30 minutes vs. 12 hours) and enhances purity (>90%) .
Basic: What initial biological screenings are recommended?
- In Vitro Cytotoxicity: MTT assays against cancer cell lines (e.g., MCF7, HER2+) with IC₅₀ values <10 µM suggest antitumor potential .
- Receptor Binding Assays: Fluorescence-based cAMP inhibition tests for GPCR targets (e.g., RXFP3/RXFP4 selectivity) .
- ADME Profiling: Microsomal stability (t₁/₂ >60 minutes) and Caco-2 permeability (Papp >1×10⁻⁶ cm/s) predict oral bioavailability .
Advanced: How does stereochemistry influence biological activity, and how is it controlled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
